(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[221]heptan-2-ol is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Formation of the bicyclic ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom in the bicyclic ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-azabicyclo[2.2.1]heptane: A structurally similar compound without the benzyl group.
7-benzyl-7-azabicyclo[2.2.1]heptane: Similar structure but lacks the hydroxyl group.
Uniqueness
(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[221]heptan-2-ol is unique due to the presence of both the benzyl group and the hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(1R,2R,4S)-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13+/m0/s1 |
InChI Key |
VRJOXKWODDCDBE-YNEHKIRRSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1N2CC3=CC=CC=C3)O |
Canonical SMILES |
C1CC2C(CC1N2CC3=CC=CC=C3)O |
Origin of Product |
United States |
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